Chemical structure and molecular weight of 2-(2,4-dimethylphenyl)quinoline
Chemical structure and molecular weight of 2-(2,4-dimethylphenyl)quinoline
An In-depth Technical Guide to 2-(2,4-dimethylphenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-dimethylphenyl)quinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The document elucidates its core chemical structure, molecular weight, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, grounded in established chemical principles, alongside a thorough discussion of the spectroscopic techniques essential for its structural confirmation. The guide further explores the potential applications and biological significance of this quinoline derivative, contextualized by the broad therapeutic relevance of the quinoline scaffold. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a foundational structure in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] First isolated from coal tar in 1834, the quinoline scaffold is present in renowned natural alkaloids like quinine, which has been a cornerstone in the treatment of malaria for centuries.[2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and neuroprotective properties.[3][4][5][6]
The substitution pattern on the quinoline ring profoundly influences its biological and chemical properties. Specifically, the introduction of aryl groups at the C2 and C4 positions has been shown to enhance the therapeutic efficacy of these compounds in various studies.[7] This guide focuses on 2-(2,4-dimethylphenyl)quinoline, a derivative featuring a dimethyl-substituted phenyl ring at the 2-position, a modification that can modulate its steric and electronic profile, potentially leading to unique pharmacological activities.
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers and properties of 2-(2,4-dimethylphenyl)quinoline.
Chemical Structure and Nomenclature
The structure consists of a quinoline core substituted at the second position with a 2,4-dimethylphenyl group.
Caption: Chemical structure of 2-(2,4-dimethylphenyl)quinoline.
Molecular Formula and Weight
The molecular characteristics are summarized in the table below. The molecular formula is C₁₇H₁₅N. Based on this formula, the molecular weight is calculated to be approximately 233.31 g/mol .[8]
| Identifier | Value | Source |
| IUPAC Name | 2-(2,4-dimethylphenyl)quinoline | - |
| Molecular Formula | C₁₇H₁₅N | [8] |
| Molecular Weight | 233.31 g/mol | [8] |
| Monoisotopic Mass | 233.12045 Da | Calculated |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C=C2)C | - |
| InChI Key | LLXSSVSSSWIZIF-UHFFFAOYSA-N | [8] |
Synthesis and Structural Elucidation
The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing reliable routes.[9] The Doebner-von Miller reaction, a classic method, involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[9][10] This approach can be adapted for the synthesis of the title compound.
Synthetic Workflow: Modified Doebner-von Miller Synthesis
The causality behind this experimental design lies in the acid-catalyzed reaction cascade. Aniline first undergoes a Michael addition with an α,β-unsaturated aldehyde (generated in situ from the self-condensation of an aldehyde or ketone). The resulting intermediate is then subjected to electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to yield the aromatic quinoline core.
Caption: Plausible synthesis workflow for 2-(2,4-dimethylphenyl)quinoline.
Experimental Protocol (Representative)
This protocol describes the synthesis of the carboxylic acid precursor, a common strategy for obtaining 2-arylquinolines, followed by decarboxylation.
Step 1: Synthesis of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid [7][11]
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To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,4-dimethylacetophenone (10 mmol), aniline (10 mmol), and pyruvic acid (11 mmol).
-
Add absolute ethanol (50 mL) as the solvent.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid precipitate and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid.
Step 2: Decarboxylation to 2-(2,4-dimethylphenyl)quinoline
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Place the dried 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid (5 mmol) in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically >200 °C) until gas evolution (CO₂) ceases.
-
Cool the reaction mixture and purify the final product using column chromatography on silica gel to obtain pure 2-(2,4-dimethylphenyl)quinoline.
Spectroscopic Characterization
Structural confirmation is a self-validating system achieved through the convergence of multiple spectroscopic techniques.[12]
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¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the substitution pattern. Key expected signals include:
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A complex multiplet region between 7.0 and 8.5 ppm corresponding to the nine aromatic protons on the quinoline and dimethylphenyl rings.
-
Two distinct singlets in the upfield region (approx. 2.2-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups on the phenyl ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing 17 distinct carbon signals. The carbons adjacent to the quinoline nitrogen (C2 and C8a) will be shifted downfield.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1650 cm⁻¹) and C-H stretching from the aromatic and methyl groups (approx. 2900-3100 cm⁻¹).
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Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should reveal a prominent molecular ion peak (M⁺) at m/z ≈ 233. The fragmentation pattern of quinolines often includes the characteristic loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z ≈ 206.[13]
Potential Applications and Biological Significance
While specific studies on 2-(2,4-dimethylphenyl)quinoline are not extensively documented in the public literature, the broader class of 2-aryl quinolines serves as a robust predictor of its potential applications. The quinoline nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[2][3]
-
Antifungal Agents: Numerous 2-substituted-4-aminoquinolines have demonstrated potent and broad-spectrum antifungal activities.[5] The title compound serves as a valuable scaffold for the development of new antifungal candidates.
-
Anticancer Activity: Quinoline derivatives are widely investigated for their anticancer properties, acting through various mechanisms including the inhibition of tyrosine kinases and topoisomerase.[4]
-
Anti-inflammatory and Analgesic Properties: Certain phenoxyquinoline derivatives have been evaluated for anti-inflammatory activity, suggesting that the quinoline core can be functionalized to target pathways involved in inflammation and pain.[4]
-
Neurodegenerative Diseases: The quinoline structure is a key component in compounds designed to inhibit enzymes like acetylcholinesterase, a primary target in the management of Alzheimer's disease.[2][3]
The introduction of the 2,4-dimethylphenyl group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties, while also providing specific steric interactions within a target's binding pocket.
Conclusion
2-(2,4-dimethylphenyl)quinoline is a structurally significant derivative of the quinoline family. Its molecular formula of C₁₇H₁₅N and molecular weight of 233.31 g/mol define its basic properties. It can be reliably synthesized through established organic chemistry reactions, such as modifications of the Doebner-von Miller synthesis, and its structure can be unequivocally confirmed using a combination of NMR, IR, and mass spectrometry. Grounded in the extensive pharmacological history of its parent scaffold, 2-(2,4-dimethylphenyl)quinoline represents a promising platform for further investigation and development in medicinal chemistry, particularly in the search for novel antifungal, anticancer, and anti-inflammatory agents.
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